1-Ethyl-1-cyclopentene
Overview
Description
1-Ethyl-1-cyclopentene is an organic compound with the molecular formula C₇H₁₂ It is a derivative of cyclopentene, where an ethyl group is attached to the first carbon of the cyclopentene ring
Mechanism of Action
1-Ethyl-1-cyclopentene is an organic compound with the molecular formula C7H12. It is a cycloalkene, which means it contains a ring of carbon atoms with one or more double bonds. The “1-Ethyl” part of its name indicates that an ethyl group (a fragment of an organic molecule with the formula -C2H5) is attached to one of the carbon atoms in the cyclopentene ring .
In terms of its chemical reactivity, this compound, like other alkenes, can undergo reactions such as hydrogenation, in which the double bond is converted to a single bond by the addition of hydrogen . This reaction is typically catalyzed by a metal catalyst and can be used to convert alkenes to alkanes .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1-cyclopentene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as hydrogenation and polymerization. For instance, this compound can undergo hydrogenation in the presence of catalysts like palladium or platinum, leading to the formation of saturated hydrocarbons. Additionally, it can participate in polymerization reactions, forming long-chain polymers that are useful in industrial applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular function. Moreover, it can affect cell signaling pathways by interacting with specific receptors on the cell surface, thereby modulating intracellular signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound can undergo oxidation, leading to the formation of various degradation products. These degradation products can have different biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, forming glucuronides or sulfates that are excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites in the body, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of this compound within subcellular organelles can influence its activity and function, affecting overall cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentene using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-cyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 1-ethylcyclopentane using catalysts such as platinum or palladium.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: 1-ethylcyclopentanol, 1-ethylcyclopentanone, or 1-ethylcyclopentanoic acid.
Reduction: 1-ethylcyclopentane.
Substitution: 1-ethyl-2-chlorocyclopentene or 1-ethyl-2-bromocyclopentene.
Scientific Research Applications
1-Ethyl-1-cyclopentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, particularly in the study of its potential as a bioactive compound.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a monomer in polymer synthesis.
Comparison with Similar Compounds
Cyclopentene: The parent compound, which lacks the ethyl group.
1-Methyl-1-cyclopentene: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1-cyclopentene: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-cyclopentene is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to cyclopentene, the ethyl group increases the compound’s steric hindrance and can affect its boiling point and solubility. The presence of the ethyl group also makes it a more versatile intermediate in organic synthesis, allowing for the creation of a wider range of derivatives.
Properties
IUPAC Name |
1-ethylcyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYQTLLGVAPKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175740 | |
Record name | Cyclopentene, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-38-5 | |
Record name | Ethylcyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2146-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-1-cyclopentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentene, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1-cyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYLCYCLOPENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HEF75LON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical products formed when 1-Ethylcyclopentene undergoes acylation reactions?
A1: Acylation of 1-Ethylcyclopentene with zinc chloride and acetic anhydride produces a mixture of two main products: 5-acetyl-1-ethylcyclopentene and 1-acetyl-2-ethylidenecyclopentane. [] Interestingly, the ratio of these products differs from that observed with 1-methylcyclopentene, highlighting the influence of alkyl chain length on reaction selectivity. [] Treating the initial acylation products with a base leads to the formation of 1-acyl-2-ethylcyclopentene. []
Q2: Can 1-Ethylcyclopentene be generated through the dehydration of other cyclic alcohols?
A2: Yes, 1-Ethylcyclopentene can be a product of dehydration reactions involving cyclic alcohols. Specifically, the dehydration of trans-2-methylcyclohexanol using sulfuric acid can yield 1-Ethylcyclopentene as a ring contraction product. [] This reaction also produces various isomeric methylcyclohexanols and methylcyclohexenes. []
Q3: How does the heat of vaporization of 1-Ethylcyclopentene compare to similar cyclic alkenes?
A3: Studies have utilized gas chromatography-calorimetry to determine the heat of vaporization for 1-Ethylcyclopentene. [] This information, combined with liquid heat of formation data, allows for the calculation of gaseous heat of formation (ΔHf). [] Such analysis reveals that internal double bonds are generally favored over exocyclic double bonds in both five and six-membered rings by approximately 0.5 kcal. []
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